molecular formula C8H14ClNO3 B6216806 2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride CAS No. 2742660-17-7

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride

Cat. No.: B6216806
CAS No.: 2742660-17-7
M. Wt: 207.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts distinct chemical and physical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functional group transformations, such as amination and carboxylation, are then carried out to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its spirocyclic structure may also impart specific biological activities.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to novel treatments for various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with these targets, potentially resulting in specific and potent biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

    Spirocyclic oxindoles: These compounds share the spirocyclic framework and have similar applications in medicinal chemistry and organic synthesis.

    Spirocyclic lactams: Another class of spirocyclic compounds with potential biological activities and applications in drug development.

Uniqueness

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2742660-17-7

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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